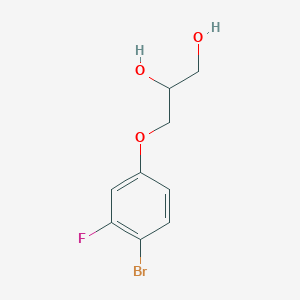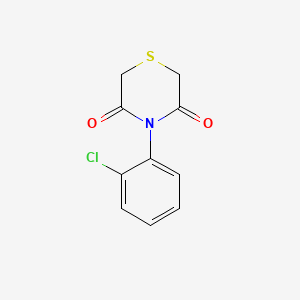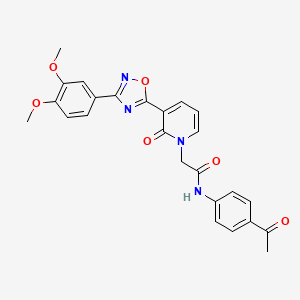
6-bromo-4-fluoro-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-fluoro-1H-indole-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C9H5BrFNO2 and a molecular weight of 258.04 .
Molecular Structure Analysis
The molecular structure of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid consists of a core indole ring with bromine and fluorine substituents at the 6 and 4 positions, respectively .Physical And Chemical Properties Analysis
6-bromo-4-fluoro-1H-indole-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 258.04 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid”, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to exhibit anti-inflammatory properties . This makes “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid” a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid” could be explored for potential applications in cancer treatment .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . This indicates that “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid” could be investigated for its potential use in HIV treatment .
Antioxidant Activity
Indole derivatives are known to exhibit antioxidant properties . This suggests that “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid” could be a potential candidate for the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This indicates that “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid” could be explored for potential applications in the treatment of microbial infections .
Antitubercular Activity
Indole derivatives are known to exhibit antitubercular properties . This makes “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid” a potential candidate for the development of new antitubercular drugs .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that “6-bromo-4-fluoro-1H-indole-2-carboxylic Acid” could be investigated for its potential use in diabetes treatment .
Future Directions
Indole derivatives, including 6-bromo-4-fluoro-1H-indole-2-carboxylic acid, continue to attract attention due to their significant roles in natural products and drugs . Future research will likely continue to explore the synthesis methods, biological activity, and potential applications of these compounds .
Mechanism of Action
Target of Action
6-bromo-4-fluoro-1H-indole-2-carboxylic Acid, as an indole derivative, has been found to bind with high affinity to multiple receptors These receptors are the primary targets of this compound and play a crucial role in its biological activity
Mode of Action
The mode of action of 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid involves its interaction with these targets. The compound binds to the receptors, leading to changes in the receptor’s function. This interaction can result in the inhibition or activation of the receptor, thereby altering the biochemical processes within the cell .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential biological activities, this compound could have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
6-bromo-4-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKISMQGBBMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)
![2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile](/img/structure/B2523242.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)
![N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2523250.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2523254.png)



![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)